1-(5-Bromo-2-fluorophényl)éthanol

Vue d'ensemble

Description

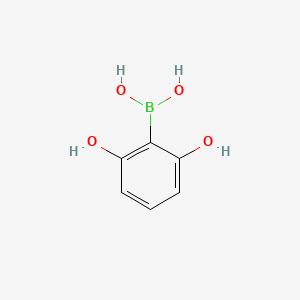

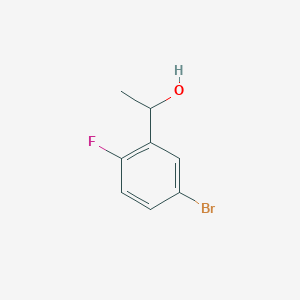

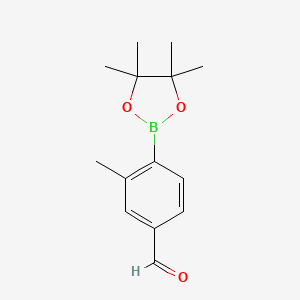

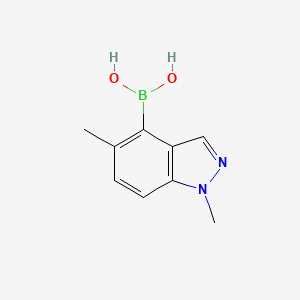

1-(5-Bromo-2-fluorophenyl)ethanol is an organic compound with the molecular formula C₈H₈BrFO It is a halogenated phenyl ethanol derivative, characterized by the presence of bromine and fluorine atoms on the phenyl ring

Applications De Recherche Scientifique

Pharmacologie

En pharmacologie, 1-(5-Bromo-2-fluorophényl)éthanol est utilisé comme précurseur dans la synthèse de divers composés pharmacologiquement actifs. Ses substituants bromo et fluoro en font un intermédiaire précieux pour la construction de molécules aux effets thérapeutiques potentiels, tels que des propriétés anti-inflammatoires, analgésiques et antipyrétiques .

Synthèse Organique

Ce composé sert de bloc de construction polyvalent en synthèse organique. Il peut subir de nouvelles transformations de groupes fonctionnels, permettant la création d'un large éventail de molécules organiques. Son utilisation dans les réactions de Grignard, par exemple, permet la formation d'alcools complexes et de dérivés qui sont cruciaux en chimie synthétique .

Science des Matériaux

En science des matériaux, This compound peut être impliqué dans le développement de nouveaux matériaux, tels que des polymères ou des revêtements, où l'introduction d'atomes de brome et de fluor pourrait conférer des propriétés physiques uniques comme la résistance au feu ou la résistance chimique .

Chimie Analytique

Les chimistes analytiques peuvent employer This compound comme standard ou réactif dans les méthodes chromatographiques pour quantifier ou identifier des composés apparentés dans des mélanges complexes. Ses propriétés spectrales distinctes peuvent aider à l'étalonnage des instruments et garantir des mesures précises .

Biochimie

En biochimie, ce composé pourrait être utilisé pour étudier les interactions enzyme-substrat, en particulier celles impliquant des molécules halogénées. Il pourrait également être un candidat pour sonder les mécanismes des enzymes halogénases, qui incorporent des halogènes dans des substrats organiques .

Science de l'Environnement

This compound: pourrait être examiné pour son impact environnemental, en particulier en termes de biodégradabilité et de potentiel à former des polluants organiques persistants. La recherche dans ce domaine pourrait conduire à une meilleure compréhension et gestion des composés organiques halogénés dans l'environnement .

Mécanisme D'action

Target of Action

It is known that brominated and fluorinated phenyl compounds often interact with various enzymes and receptors in the body .

Mode of Action

Brominated and fluorinated compounds are known to participate in various chemical reactions such as free radical reactions and nucleophilic substitutions . The bromine and fluorine atoms in 1-(5-Bromo-2-fluorophenyl)ethanol could potentially enhance the reactivity of the compound, allowing it to interact with its targets in unique ways .

Biochemical Pathways

Brominated and fluorinated compounds are known to influence various biochemical pathways due to their high reactivity .

Pharmacokinetics

Bromine and fluorine atoms are often used in drug design to improve the metabolic stability and permeability of compounds .

Result of Action

Brominated and fluorinated compounds are known to have various biological effects, depending on their specific structures and the targets they interact with .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-(5-Bromo-2-fluorophenyl)ethanol. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s reactivity and its interactions with biological targets .

Analyse Biochimique

Biochemical Properties

1-(5-Bromo-2-fluorophenyl)ethanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as catalase and superoxide dismutase. These interactions can lead to the modulation of enzyme activity, influencing the overall biochemical pathways within the cell .

Cellular Effects

1-(5-Bromo-2-fluorophenyl)ethanol has notable effects on various types of cells and cellular processes. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways such as the MAPK/ERK pathway, leading to changes in gene expression and cellular responses to stress . Additionally, it can impact cellular metabolism by altering the levels of key metabolites and influencing metabolic flux .

Molecular Mechanism

The molecular mechanism of 1-(5-Bromo-2-fluorophenyl)ethanol involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It can bind to specific receptors on the cell surface, triggering a cascade of intracellular events that lead to the activation or inhibition of various enzymes. This, in turn, can result in changes in gene expression and cellular function . For instance, it has been observed to inhibit the activity of certain kinases, leading to altered phosphorylation states of target proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(5-Bromo-2-fluorophenyl)ethanol can change over time. The compound’s stability and degradation are important factors to consider. It has been found to be relatively stable under standard laboratory conditions, but its effects on cellular function can vary depending on the duration of exposure . Long-term studies have shown that prolonged exposure to 1-(5-Bromo-2-fluorophenyl)ethanol can lead to changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 1-(5-Bromo-2-fluorophenyl)ethanol vary with different dosages in animal models. At lower doses, it has been observed to have minimal toxic effects, while higher doses can lead to adverse effects such as oxidative stress and cellular damage . Threshold effects have been identified, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing significant toxicity .

Metabolic Pathways

1-(5-Bromo-2-fluorophenyl)ethanol is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in oxidative stress responses and cellular metabolism. For example, it can influence the activity of enzymes such as glutathione peroxidase and NADPH oxidase, leading to changes in metabolic flux and metabolite levels . These interactions can have downstream effects on cellular function and overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of 1-(5-Bromo-2-fluorophenyl)ethanol within cells and tissues are crucial for its activity. It can be transported across cell membranes via specific transporters and binding proteins. Once inside the cell, it can accumulate in specific compartments or organelles, influencing its localization and activity . For instance, it has been observed to localize to the mitochondria, where it can impact mitochondrial function and energy production .

Subcellular Localization

The subcellular localization of 1-(5-Bromo-2-fluorophenyl)ethanol is an important factor in its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it has been found to localize to the nucleus, where it can influence gene expression and cellular responses to stress . Additionally, its localization to the endoplasmic reticulum can impact protein folding and secretion .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(5-Bromo-2-fluorophenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(5-Bromo-2-fluorophenyl)ethanone using a suitable reducing agent such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions .

Industrial Production Methods: Industrial production of 1-(5-Bromo-2-fluorophenyl)ethanol may involve similar synthetic routes but on a larger scale. The choice of reducing agent and solvent can vary based on cost, availability, and environmental considerations. The process may also include purification steps such as recrystallization or chromatography to ensure the desired purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 1-(5-Bromo-2-fluorophenyl)ethanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 1-(5-Bromo-2-fluorophenyl)ethanone using oxidizing agents like chromium trioxide (CrO₃) or potassium permanganate (KMnO₄).

Reduction: The compound can be reduced to the corresponding alkane using strong reducing agents.

Common Reagents and Conditions:

Oxidation: Chromium trioxide (CrO₃) in acetic acid or potassium permanganate (KMnO₄) in an alkaline medium.

Propriétés

IUPAC Name |

1-(5-bromo-2-fluorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO/c1-5(11)7-4-6(9)2-3-8(7)10/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWIJUQVYIYCHMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1)Br)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70657747 | |

| Record name | 1-(5-Bromo-2-fluorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

552331-15-4 | |

| Record name | 5-Bromo-2-fluoro-α-methylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=552331-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-Bromo-2-fluorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,9-Diazaspiro[5.5]undecan-2-one hydrochloride](/img/structure/B1386922.png)

![4-[3-(Ethoxycarbonyl)piperidin-1-yl]-3-nitrobenzoic acid](/img/structure/B1386936.png)

![1-[2-Methyl-4-(methylsulphonyl)phenyl]piperidine-3-carboxylic acid](/img/structure/B1386937.png)